molecular formula C23H19FN6O3 B2789445 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172496-89-7

2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2789445
CAS No.: 1172496-89-7
M. Wt: 446.442
InChI Key: ILFUKQXPWCLNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic molecule featuring two heterocyclic motifs: a benzo[d]isoxazole moiety and a pyrazolo[3,4-d]pyrimidine core. The 2-fluorobenzyl substituent at the pyrimidine ring may enhance lipophilicity and target affinity, and the acetamide linker likely contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c24-18-7-3-1-5-15(18)13-29-14-26-22-17(23(29)32)12-27-30(22)10-9-25-21(31)11-19-16-6-2-4-8-20(16)33-28-19/h1-8,12,14H,9-11,13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFUKQXPWCLNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=NOC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex arrangement of heterocycles, which are known to influence biological activity. The molecular formula is C22H23FN4O2, with a molecular weight of 396.45 g/mol. Its structural components include:

  • Benzo[d]isoxazole moiety : Known for its role in various biological activities.
  • Pyrazolo[3,4-d]pyrimidine core : Associated with anti-inflammatory and anticancer properties.
  • Fluorobenzyl group : Enhances lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study by Eren et al. (2023) demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibitory effects against various cancer cell lines with IC50 values ranging from 0.011 μM to 17.5 μM against COX-II proteins, highlighting their potential in cancer therapy .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. In vivo studies have shown that related pyrazole derivatives exhibit significant inhibition of inflammatory markers and pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Neuroprotective Effects

Recent investigations into benzo[d]isoxazole derivatives suggest potential neuroprotective effects. These compounds have been observed to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer’s. For instance, modifications similar to those in the target compound have shown promising results in enhancing cholinergic neurotransmission .

Case Studies

  • Study on COX-II Inhibition :
    • Objective : To evaluate the anti-inflammatory potential of pyrazole derivatives.
    • Findings : Compounds exhibited IC50 values significantly lower than traditional NSAIDs like Celecoxib, indicating enhanced selectivity and potency .
  • Neuroprotective Study :
    • Objective : Assess the AChE inhibitory activity of related compounds.
    • Results : Certain derivatives showed up to 42-fold selectivity for AChE over butyrylcholinesterase (BuChE), suggesting their utility in Alzheimer’s treatment .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCOX-II inhibitionEren et al., 2023
Anti-inflammatoryInhibition of inflammatory pathwaysEren et al., 2023
NeuroprotectiveAChE inhibitionEstrada et al., 2018

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the benzo[d]isoxazole moiety enhances the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Fungicidal Activity

The compound's structural characteristics suggest potential applications in agricultural fungicides. Research indicates that similar compounds can effectively inhibit fungal growth by interfering with specific biosynthetic pathways in fungi. This application is particularly relevant in combating resistant strains of agricultural pathogens .

Herbicidal Properties

Additionally, there is emerging evidence that compounds related to this compound may exhibit herbicidal properties. By targeting specific enzymes involved in plant metabolism, these compounds could provide a novel approach to weed management in crops .

Polymer Chemistry

In material science, the incorporation of isoxazole derivatives into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. The unique electronic characteristics of the benzo[d]isoxazole structure can improve the performance of polymers used in various applications, including coatings and composites .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well.
Study 3Agricultural ApplicationsIdentified as a potential lead compound for developing new fungicides with lower resistance rates compared to existing products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

However, inferences can be drawn from analogues:

Property Target Compound (Hypothetical) Compound Compound
Core Structure Pyrazolo[3,4-d]pyrimidine + benzo[d]isoxazole Pyrazolo[3,4-d]pyrimidine + chromenone Isoxazolo[5,4-b]pyridine
Key Substituents 2-fluorobenzyl, acetamide linker Chromenone, fluoro groups Fluorophenyl, phenylmethyl
Melting Point Not reported 302–304°C Not reported
Mass (M+1) Not reported 571.198.8 Not reported
Spectral Characterization Likely ¹H/¹³C NMR, IR, MS (as in ) ¹H NMR, MS confirmed Not detailed

Functional Implications

  • Bioactivity: Pyrazolo[3,4-d]pyrimidines are often kinase inhibitors. The chromenone derivative () may target tyrosine kinases, while the benzo[d]isoxazole group in the target compound could modulate selectivity for serine/threonine kinases.
  • Solubility: The acetamide linker in the target compound may improve aqueous solubility compared to the chromenone analogue (), which is more lipophilic due to its fused aromatic system.
  • Metabolic Stability : The benzo[d]isoxazole’s resistance to oxidative metabolism could enhance half-life relative to ’s isoxazolo[5,4-b]pyridine, which may undergo ring-opening reactions.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Triazole-pyrimidine core formation : Cyclization of pyrazole and pyrimidine precursors under basic conditions (e.g., triethylamine in DMF) .
  • Thioacetamide coupling : Introduction of the thioether and acetamide groups via nucleophilic substitution or coupling reactions, requiring anhydrous conditions .
  • Purification : Techniques like column chromatography or HPLC are critical to achieve >95% purity, with intermediates monitored via TLC or LC-MS . Key challenges : Low yields during cyclization and side reactions due to reactive fluorobenzyl groups.

Q. How is the compound structurally characterized?

Methodological approaches include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry; IR for functional group validation (e.g., C=O at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for Cx_xHy_yNz_zOa_aF) .
  • X-ray crystallography : For unambiguous confirmation of the pyrazolo-pyrimidine and isoxazole ring conformations .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Kinase inhibition assays : Use ATP-binding assays (e.g., ADP-Glo™) to test activity against kinases like CDK or Aurora A .
  • Cytotoxicity profiling : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Anti-inflammatory potential : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications : Replace the 2-fluorobenzyl group with chloro or methyl analogs to assess potency changes .
  • Acetamide substituents : Test N-ethyl vs. bulkier groups (e.g., N-isopropyl) for solubility and target affinity .
  • Bioisosteric replacement : Substitute benzoisoxazole with benzothiazole to evaluate metabolic stability .

Advanced Research Questions

Q. What methodologies identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal shift assays (TSA) : Monitor protein melting curves to detect target stabilization .
  • Computational docking : Use AutoDock Vina or Schrödinger to predict binding pockets in kinases or GPCRs .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in different cell models .
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., fluorobenzyl vs. phenyl) .

Q. What strategies optimize pharmacokinetic properties?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400) or micronization .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Permeability assays : Caco-2 monolayer studies to assess intestinal absorption .

Q. How can computational modeling predict off-target effects?

  • Pharmacophore screening : Map electrostatic/hydrophobic features against databases like ChEMBL .
  • Molecular dynamics (MD) : Simulate binding to homologous proteins (e.g., kinase isoforms) .
  • QSAR models : Corrogate substituent properties (logP, polar surface area) with toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.